An In-depth Technical Guide on N-Methylethanamine-d2: Chemical Properties and Structure
An In-depth Technical Guide on N-Methylethanamine-d2: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylethanamine-d2, the deuterium-labeled form of N-methylethanamine, serves as a crucial tool in advanced analytical and research applications, particularly within the pharmaceutical and life sciences sectors. Its isotopic purity and chemical similarity to its non-deuterated counterpart make it an ideal internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies of N-Methylethanamine-d2.
Chemical Properties and Structure
N-Methylethanamine-d2 is a secondary amine where two hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution results in a minimal change in its chemical reactivity but a significant and measurable increase in its molecular mass, which is the basis for its utility as an internal standard.
Structure:
The chemical structure of N-Methylethanamine-d2 is as follows:
Quantitative Data Summary:
The following tables summarize the key chemical and physical properties of N-Methylethanamine-d2 and its non-deuterated form for comparison.
| Property | N-Methylethanamine-d2 | N-Methylethanamine | Reference |
| Molecular Formula | C3H7D2N | C3H9N | [1] |
| Molecular Weight | 61.12 g/mol | 59.11 g/mol | [2][3] |
| Boiling Point | Not specified | 36-37 °C | [3][4] |
| Melting Point | Not specified | -70.99 °C (estimate) | [4] |
| Solubility | Not specified | Highly soluble in water and polar solvents; limited solubility in non-polar solvents. | [5] |
Experimental Protocols
Synthesis of N-Methylethanamine-d2
Representative Protocol for the Synthesis of Deuterated Amines:
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deuterated aldehyde (e.g., acetaldehyde-d3) in a suitable anhydrous solvent such as methanol or ethanol.
-
Addition of Amine: Add a solution of methylamine in the same solvent to the flask. The reaction mixture is typically stirred at room temperature for a specified period to allow for the formation of the intermediate imine.
-
Reduction: A reducing agent, such as sodium borohydride or sodium cyanoborohydride, is then added portion-wise to the reaction mixture. For deuteration, a deuterated reducing agent like sodium borodeuteride (NaBD4) can be used to introduce additional deuterium atoms if desired.
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Quenching and Extraction: After the reaction is complete (monitored by techniques like TLC or GC-MS), the reaction is carefully quenched with water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane).
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Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure deuterated amine.[1][2][5][6]
NMR Spectroscopy for Quantitative Analysis
N-Methylethanamine-d2 is an excellent internal standard for quantitative NMR (qNMR) due to its structural similarity to the analyte and its distinct NMR signal.
General Protocol for qNMR using an Internal Standard:
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Sample Preparation: Accurately weigh a known amount of the analyte and the N-Methylethanamine-d2 internal standard. Dissolve both in a known volume of a suitable deuterated NMR solvent (e.g., CDCl3, D2O).
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NMR Acquisition: Acquire the 1H NMR spectrum of the sample. Ensure that the relaxation delay is sufficiently long (typically 5 times the longest T1 relaxation time of the protons of interest) to allow for complete relaxation of the nuclei between scans, which is crucial for accurate quantification.
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Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integration and Calculation: Integrate the signals corresponding to a known number of protons for both the analyte and the internal standard. The concentration of the analyte can be calculated using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (M_IS / M_analyte) * (Weight_IS / Weight_analyte) * Purity_IS
Where:
Mass Spectrometry for Quantitative Analysis
In mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are used to correct for variations in sample preparation, injection volume, and matrix effects.
General Protocol for LC-MS using a Deuterated Internal Standard:
-
Sample Preparation: To each sample, standard, and quality control sample, add a known and constant amount of the N-Methylethanamine-d2 internal standard at the beginning of the sample preparation process.
-
Extraction: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the biological matrix.
-
LC-MS Analysis: Inject the extracted sample into the LC-MS system. The chromatographic conditions should be optimized to achieve good separation of the analyte from other matrix components. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
-
Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.[11][12][13][14]
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to the use of N-Methylethanamine-d2 in a research and drug development context.
Caption: Experimental workflow for the synthesis and application of N-Methylethanamine-d2.
Caption: Logical workflow for the use of deuterated standards in drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. epj-conferences.org [epj-conferences.org]
- 6. A general, versatile and divergent synthesis of selectively deuterated amines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 8. Analytical NMR [magritek.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. skyline.ms [skyline.ms]
- 14. m.youtube.com [m.youtube.com]
